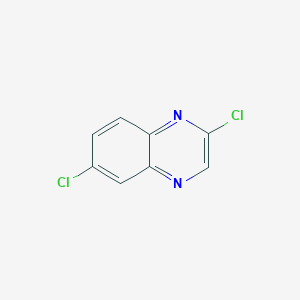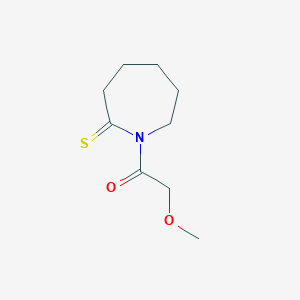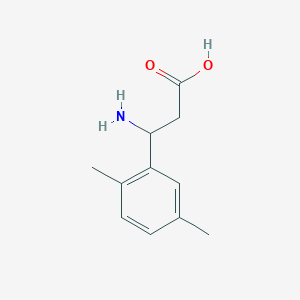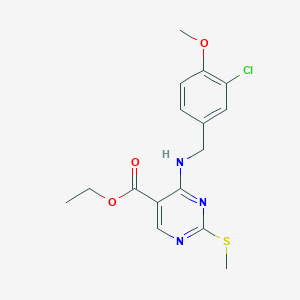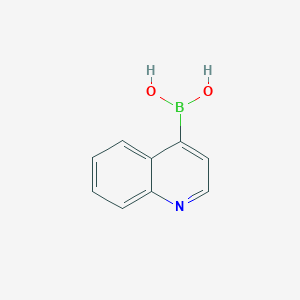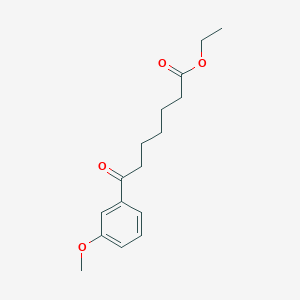
Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as ethyl 7-oxoheptanoate, has been described through reactions involving cycloheptanone with potassium persulfate in ethanol or methanol, yielding ethyl or methyl 7-hydroxyheptanoate. Subsequent oxidation with PCC converts these to ethyl or methyl 7-oxoheptanoate in good yields (Ballini, Marcantoni, & Petrini, 1991). Another method involves the reaction of ethyl 2-acetoxy-3-oxoheptanoate with γ-bromo-β-methoxy-cis-crotonate, leading to key intermediates for further synthesis (Takeda, Amano, & Tsuboi, 1977).
Molecular Structure Analysis
The crystal and molecular structures of compounds with similar functional groups have been determined by single crystal X-ray diffraction data, highlighting the importance of molecular configuration and intermolecular interactions in determining the stability and reactivity of such compounds (Kaur et al., 2012).
Chemical Reactions and Properties
Photochemical reactions of related esters in alcoholic solutions have been studied, revealing the formation of ω-substituted esters and showcasing the diverse reactivity patterns based on the solvent and substituents used (Tokuda, Watanabe, & Itoh, 1978). Additionally, the synthesis and valence isomerization of 7-alkyl-7-methoxycarbonylcycloheptatrienes have been explored, offering insights into the steric factors controlling equilibrium and reactivity (Tsuruta, Mori, & Mukai, 1974).
Physical Properties Analysis
The physical properties of related compounds, including their crystalline nature and hydrogen bonding patterns, have been characterized through spectroscopic and X-ray diffraction studies. These analyses provide valuable information on the stability, solubility, and potential applications of such compounds (Hernández-Ortega et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, have been further elucidated through studies on synthesis and copolymerization reactions, revealing how different substituents and reaction conditions influence the outcome and applications of these compounds (Clajus et al., 2021).
Applications De Recherche Scientifique
Synthesis and Antiproliferative Activity
Ethyl 7-oxoheptanoate derivatives have been synthesized for their potential antiproliferative activity. For instance, a study by Nurieva et al. (2015) details the synthesis of compounds including 7-oxoheptanoate derivatives, one of which exhibited moderate cytotoxicity against human epithelial lung carcinoma cells (Nurieva et al., 2015).
Intermediate in Organic Synthesis
Ethyl 7-oxoheptanoate and its derivatives serve as intermediates in organic synthesis. Takeda et al. (1977) described the synthesis of a key intermediate leading to pestalotin, utilizing ethyl 2-acetoxy-3-oxoheptanoate, which is closely related to Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate (Takeda, Amano, & Tsuboi, 1977).
Synthesis Methods Development
Researchers have developed various synthesis methods for ethyl 7-oxoheptanoate compounds. Ballini et al. (1991) reported an improved synthesis method for ethyl 7-oxoheptanoate, showcasing the compound's importance in chemical synthesis (Ballini, Marcantoni, & Petrini, 1991).
Photochemical Reactions
The compound has been studied in photochemical reactions. Tokuda et al. (1978) explored the photochemical reactions of ethyl 2-oxo-1-cyclohexanecarboxylate, resulting in products including ethyl 7-oxo-2-heptenoate, which again highlights the relevance of 7-oxoheptanoate derivatives in photochemistry (Tokuda, Watanabe, & Itoh, 1978).
X-Ray Powder Diffraction Data
The compound's importance in the synthesis of other significant compounds like anticoagulants is also notable. Wang et al. (2017) reported on the X-ray powder diffraction data of a compound used in the synthesis of the anticoagulant apixaban, which involves an ethyl 7-oxoheptanoate derivative (Wang, Suo, Zhang, Hou, & Li, 2017).
Inhibition Efficiency in Corrosion
Ethyl 7-oxoheptanoate derivatives have applications in corrosion inhibition. Djenane et al. (2019) synthesized ethyl hydrogen [(methoxyphenyl)(methylamino)methyl] phosphonate derivatives, which showed efficiency in inhibiting corrosion, underlining the compound's utility in material science (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and other hazards. It might also include precautions that should be taken when handling the compound.
Orientations Futures
Future directions could include potential applications of the compound, areas of research that could be pursued to learn more about it, and ways that its synthesis or properties could be improved.
I hope this general information is helpful. If you have a specific question about any of these topics, feel free to ask!
Propriétés
IUPAC Name |
ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-20-16(18)11-6-4-5-10-15(17)13-8-7-9-14(12-13)19-2/h7-9,12H,3-6,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSGUOMZKSFDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645568 | |
| Record name | Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate | |
CAS RN |
122115-58-6 | |
| Record name | Ethyl 3-methoxy-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122115-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



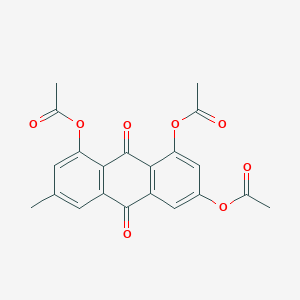
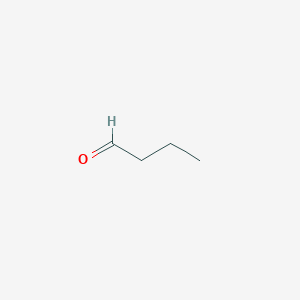
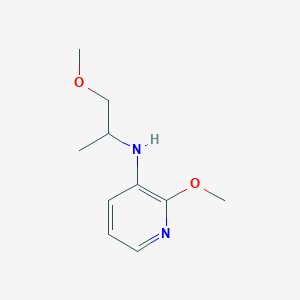

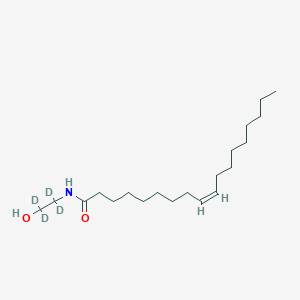
![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)
